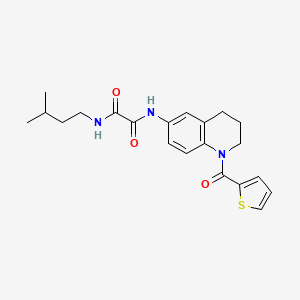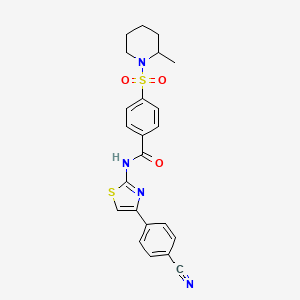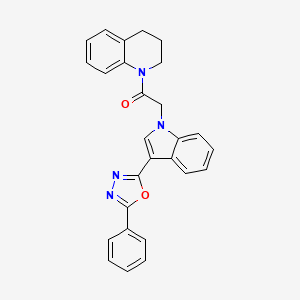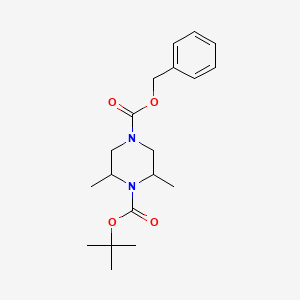
1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-(2-(3-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Azetidine Derivatives in Chemical Synthesis
- Functional Derivatives of Azetidines : Azetidine derivatives, like the one , have been explored for their potential in chemical synthesis. For example, the sodium methoxide-catalyzed cyclization of certain precursors can produce azetidine derivatives with potential applications in various chemical syntheses (Chen et al., 1967).
Cyclopropyl Groups in Antitumor Agents
- Bioreductively Activated Antitumor Agents : Compounds with a cyclopropyl group, similar to the structure of interest, have shown promise as antitumor agents. For instance, certain cyclopropylindoloquinones have exhibited cytotoxicity against hypoxic cells, suggesting their potential in cancer treatment (Naylor et al., 1997).
Tubulin-Targeting Antitumor Agents
- Tubulin-Targeting Compounds : Azetidinone derivatives have been studied for their role in targeting tubulin, a protein essential in cell division, making them relevant in cancer research. Some compounds have shown potent antiproliferative properties and could be potential candidates for clinical development (Greene et al., 2016).
Potential Anticancer Activity
- In Vitro and In Silico Anticancer Evaluation : Certain azetidin-2-one derivatives have been evaluated for potential anticancer activity, showing selectivity to neoplastic cells and inducing apoptosis, highlighting their possible use as anticancer agents (Olazarán et al., 2017).
Oxazolidinone Antibacterial Agents
- Novel Antibacterial Agents : Oxazolidinones, a class of antimicrobial agents with a mechanism of bacterial protein synthesis inhibition, have shown significant antibacterial activities against various pathogens. This research area could be relevant to the compound due to structural similarities (Zurenko et al., 1996).
Radical Cyclization in Chemical Synthesis
- Radical Cyclisations of Methylenecyclopropyl Azetidinones : Research on the radical cyclization of methylenecyclopropyl azetidinones has led to the synthesis of novel tricyclic β-lactams, a development that could have implications in chemical synthesis and drug discovery (Penfold et al., 2000).
Novel Antimicrobial Agents
- Antimicrobial Activity of Azetidin-2-ones : Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, showing potent activity against several microbes, suggesting their potential as a new class of antimicrobial agents (Halve et al., 2007).
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-[2-(3-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-8-18(10-20(24)23(14)15-6-7-15)28-19-11-22(12-19)21(25)13-27-17-5-3-4-16(9-17)26-2/h3-5,8-10,15,19H,6-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIFLYDCFWHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)


![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
![methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate](/img/structure/B2858058.png)



![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)

![2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid](/img/structure/B2858069.png)
